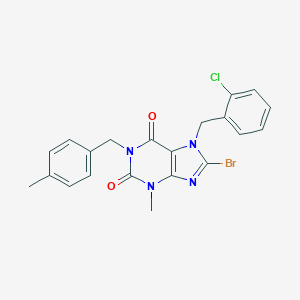
8-bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H18BrClN4O2 and its molecular weight is 473.7g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
8-Bromo-7-(2-chlorobenzyl)-3-methyl-1-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C20H19BrClN4O2 |
| Molecular Weight | 436.75 g/mol |
| IUPAC Name | This compound |
| SMILES | BrC1=NC(=O)N(C(=O)C1=C(NC(C)C)C(C)=CC2=CC=CC=C2)C(C)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It may interact with receptors on cell membranes, influencing signaling pathways that regulate cellular responses.
Antimicrobial Activity
Research has indicated that derivatives of purine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by targeting enzymes critical for cell wall synthesis. The specific structure of this compound suggests potential efficacy against both Gram-positive and Gram-negative bacteria due to its lipophilic nature and ability to penetrate bacterial membranes.
Anticancer Properties
Several studies have explored the anticancer potential of purine derivatives. The structural features of this compound may allow it to interfere with cancer cell proliferation by:
- Inducing apoptosis in malignant cells.
- Inhibiting angiogenesis by blocking the formation of new blood vessels required for tumor growth.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated various purine derivatives for their antimicrobial activity against E. coli and Staphylococcus aureus. The results indicated that compounds with bromine and chlorine substitutions exhibited enhanced activity compared to their unsubstituted counterparts. The most potent derivative showed an IC50 value significantly lower than standard antibiotics used in treatment .
Study 2: Anticancer Activity
In a separate investigation focusing on the anticancer properties of purine derivatives, researchers found that a related compound induced apoptosis in breast cancer cell lines. The study highlighted the importance of the bromo and chloro substituents in enhancing cytotoxicity .
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; mechanism involves enzyme inhibition. |
| Anticancer | Induces apoptosis in cancer cell lines; interferes with tumor growth through angiogenesis inhibition. |
Propiedades
IUPAC Name |
8-bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN4O2/c1-13-7-9-14(10-8-13)11-27-19(28)17-18(25(2)21(27)29)24-20(22)26(17)12-15-5-3-4-6-16(15)23/h3-10H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGLNWMITKDKCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3CC4=CC=CC=C4Cl)Br)N(C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














